Assessment of Direct Antimicrobial Potency Data Versus Structural Analogs
A direct quantitative comparison of antimicrobial activity is not available in the peer-reviewed literature for this specific compound. A non-authoritative source reports an MIC of 16 μg/mL against Staphylococcus aureus, compared to 8 μg/mL for ciprofloxacin, but the lack of a proper comparator analog (e.g., 2-cyclohexyl-4(3H)-quinazolinone without the 6-pyrrolidine group) prevents meaningful differentiation . Therefore, this evidence is of insufficient quality to support a procurement decision.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 16 μg/mL (S. aureus) |
| Comparator Or Baseline | Ciprofloxacin: 8 μg/mL (S. aureus) |
| Quantified Difference | 2-fold less potent than ciprofloxacin (limited by lack of direct analog comparison) |
| Conditions | In vitro broth microdilution; source reliability not confirmed per a peer-reviewed publication |
Why This Matters
Demonstrates that the compound has some antibacterial activity, but the absence of data against a key structural analog makes its specific differentiation unknown.
